Methyl 2-(2-chloropropanamido)-4-(3-fluorophenyl)thiophene-3-carboxylate
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Overview
Description
METHYL 2-[(2-CHLOROPROPANOYL)AMINO]-4-(3-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a fluorophenyl group, and a chloropropanoyl moiety
Preparation Methods
The synthesis of METHYL 2-[(2-CHLOROPROPANOYL)AMINO]-4-(3-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving sulfur and a suitable diene.
Introduction of the fluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds.
Attachment of the chloropropanoyl group: This can be done through an acylation reaction using a chloropropanoyl chloride reagent.
Final esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Chemical Reactions Analysis
METHYL 2-[(2-CHLOROPROPANOYL)AMINO]-4-(3-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chloropropanoyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
METHYL 2-[(2-CHLOROPROPANOYL)AMINO]-4-(3-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of METHYL 2-[(2-CHLOROPROPANOYL)AMINO]-4-(3-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the fluorophenyl group can enhance its binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.
Comparison with Similar Compounds
METHYL 2-[(2-CHLOROPROPANOYL)AMINO]-4-(3-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE can be compared with other compounds that have similar structural features, such as:
METHYL 2-[(2-CHLOROPROPANOYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXYLATE: This compound lacks the fluorine atom, which may result in different chemical and biological properties.
METHYL 2-[(2-CHLOROPROPANOYL)AMINO]-4-(3-METHOXYPHENYL)-3-THIOPHENECARBOXYLATE: The presence of a methoxy group instead of a fluorine atom can significantly alter its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C15H13ClFNO3S |
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Molecular Weight |
341.8 g/mol |
IUPAC Name |
methyl 2-(2-chloropropanoylamino)-4-(3-fluorophenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C15H13ClFNO3S/c1-8(16)13(19)18-14-12(15(20)21-2)11(7-22-14)9-4-3-5-10(17)6-9/h3-8H,1-2H3,(H,18,19) |
InChI Key |
XHCJYRFOBKPONF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=C(C(=CS1)C2=CC(=CC=C2)F)C(=O)OC)Cl |
Origin of Product |
United States |
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